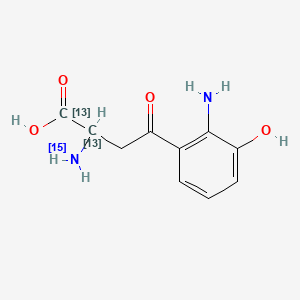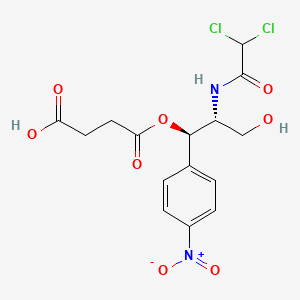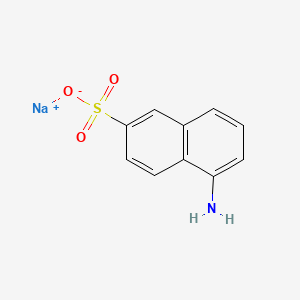
Neuraminic-6-14c acid,N-acetyl-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuraminic-6-14c acid, N-acetyl-(9ci) is a derivative of neuraminic acid, which is a nine-carbon sugar acidSialic acids are found in many glycoproteins and glycolipids in animals and bacteria, playing crucial roles in cellular recognition, signaling, and pathogen interactions .
準備方法
Synthetic Routes and Reaction Conditions
Neuraminic-6-14c acid, N-acetyl-(9ci) can be synthesized through enzymatic methods. One common approach involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. This method uses pyruvate and N-acetyl-glucosamine as substrates . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods
Industrial production of N-acetylneuraminic acid often employs microbial fermentation techniques. Specific strains of bacteria are genetically engineered to overproduce the enzymes required for the synthesis of N-acetylneuraminic acid. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Neuraminic-6-14c acid, N-acetyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the neuraminic acid molecule.
Reduction: Reduction reactions can alter the carbonyl groups present in the compound.
Substitution: Common in modifying the acetyl group or other functional groups attached to the neuraminic acid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Neuraminic-6-14c acid, N-acetyl-(9ci) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex glycan structures.
Biology: Studied for its role in cellular recognition and signaling processes.
作用機序
The mechanism of action of Neuraminic-6-14c acid, N-acetyl-(9ci) involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with glycoproteins and glycolipids on cell surfaces, influencing cellular recognition and signaling.
類似化合物との比較
Similar Compounds
N-Glycolylneuraminic acid: Another form of sialic acid found in some mammals but not in humans.
Sialic acid analogs: Various synthetic analogs designed for specific research or therapeutic purposes.
Uniqueness
Neuraminic-6-14c acid, N-acetyl-(9ci) is unique due to its labeled carbon, which makes it particularly useful in tracing and imaging studies.
特性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
321.23 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl](2,3,4,5,6-14C5)oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i2+2,5+2,7+2,9+2,10+2,11+2 |
InChIキー |
SQVRNKJHWKZAKO-IJEZIBBDSA-N |
異性体SMILES |
CC(=O)N[14C@@H]1[14C@H]([14CH2][14C@](O[14C@H]1[C@@H]([C@@H](CO)O)O)([14C](=O)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)




![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)




